N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a structurally complex small molecule featuring a pyrimidinone core substituted with a 4-chlorobenzamide group, a thioether linkage, and a benzodioxol-5-ylaminoacetamide moiety. This compound integrates multiple pharmacophores, including the pyrimidinone ring (associated with kinase inhibition) , the benzodioxole group (linked to metabolic stability and receptor binding) , and the chlorobenzamide unit (implicated in hydrophobic interactions and target selectivity) . Its synthesis likely involves multi-step reactions, such as coupling of pre-functionalized pyrimidinone intermediates with activated benzamide derivatives under basic conditions, followed by thioether bond formation . Characterization via NMR, IR, and mass spectrometry is critical for confirming its structure, particularly given the sensitivity of chemical shifts to substituent effects in regions such as the pyrimidinone ring and benzodioxole groups .
Properties
Molecular Formula |
C20H16ClN5O5S |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H16ClN5O5S/c21-11-3-1-10(2-4-11)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-12-5-6-13-14(7-12)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
NAPNPUHNEGSPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with other intermediates through a series of reactions including amination, thiolation, and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxo
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and infectious disease treatment.
Structural Characteristics
The compound has a molecular formula of C20H17N5O5S and a molecular weight of 439.4 g/mol. Its structure comprises:
- A benzamide moiety linked to a pyrimidine ring .
- Substituents that include a benzo[d][1,3]dioxole group , which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
| InChI Key | WZZRCKPUGXQVNI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. This interaction may influence pathways related to:
- Cell growth regulation
- Apoptosis induction
- Anti-inflammatory responses
Anticancer Properties
Research indicates that compounds similar to N-(4-amino... exhibit potent anticancer activities. The presence of the benzo[d][1,3]dioxole moiety is particularly significant as it has been associated with:
- Angiogenesis inhibition : Preventing the formation of new blood vessels that tumors require for growth.
Antimicrobial Effects
Studies have shown that derivatives of this compound can exhibit varying degrees of antimicrobial activity against both bacteria and fungi. For example, structural analogs have demonstrated effectiveness comparable to conventional antibiotics such as ciprofloxacin and ketoconazole in minimum inhibitory concentration (MIC) assays.
Case Studies and Research Findings
- Pharmacological Evaluation : In vitro studies have assessed the compound's efficacy against various cancer cell lines, revealing IC50 values that suggest significant cytotoxicity.
-
Synthetic Pathways : Multiple synthetic routes have been explored to optimize yield and biological activity. These include:
- Cyclization reactions involving catechol derivatives.
- Modifications of the benzo[d][1,3]dioxole group to enhance solubility and bioavailability.
- Molecular Docking Studies : Computational analyses using molecular docking techniques have provided insights into the binding affinities of N-(4-amino...) with target proteins, indicating potential for high specificity in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactivity and Mode of Action
While specific bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyrimidinone derivatives with thioether linkages exhibit inhibitory activity against kinases (e.g., CDK2, EGFR) due to interactions with ATP-binding pockets .
- Chlorobenzamide moieties in anticancer agents (e.g., bicalutamide) enhance binding to hydrophobic pockets in androgen receptors .
Bioactivity Clustering: Computational studies indicate that compounds with >80% structural similarity (Tanimoto index) often share overlapping bioactivity profiles . The target compound’s hybrid structure may combine kinase inhibition (pyrimidinone) and receptor modulation (benzodioxole/chlorobenzamide), a dual mechanism observed in multitarget drugs .
Analytical Characterization
NMR Profiling: Key differences in chemical shifts (e.g., pyrimidinone C=O at ~165 ppm vs. benzooxazinone C=O at ~170 ppm ) help distinguish the target compound from analogs. Region-specific shifts (e.g., benzodioxole protons at 6.8–7.2 ppm) confirm substituent positions . Mass Spectrometry: Molecular networking based on MS/MS fragmentation (cosine score >0.8) would cluster the target compound with other pyrimidinone-benzamide hybrids .
Key Findings and Implications
Synthetic Flexibility: The target compound’s modular structure allows for derivatization at the pyrimidinone C-2 (thioether) and C-5 (benzamide) positions, enabling optimization of pharmacokinetic properties .
Target Selectivity: The 4-chlorobenzamide group may reduce off-target effects compared to non-halogenated analogs, as seen in selective kinase inhibitors .
Analytical Challenges : Overlapping NMR signals in the benzodioxole region necessitate high-resolution techniques (e.g., 2D NMR) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
